4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine class, characterized by a bicyclic scaffold combining pyrrole and pyrimidine rings. Key structural features include:
- 1-Methyl group: Likely influences metabolic stability and steric hindrance.
- 2-(Piperidin-1-yl)ethyl chain at position 6: Introduces a basic nitrogen, improving solubility and enabling interactions with neurotransmitter receptors (e.g., σ receptors or dopamine transporters) .
The compound’s fused-ring system and dione groups (positions 2 and 5) contribute to its rigidity and hydrogen-bonding capacity, critical for target binding .

Properties
IUPAC Name |
4-(3-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-23-16-13-25(11-10-24-8-3-2-4-9-24)19(26)17(16)18(22-20(23)27)14-6-5-7-15(21)12-14/h5-7,12,18H,2-4,8-11,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGAJYTRGHRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC(=CC=C3)F)C(=O)N(C2)CCN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds, which have been studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 373.43 g/mol. The structure features a fluorophenyl group and a piperidinyl ethyl substituent attached to a pyrrolopyrimidine core.
Biological Activity Overview
Research indicates that compounds within the pyrrolopyrimidine class exhibit a range of biological activities including:
- Antiproliferative Effects : Many derivatives have shown significant antiproliferative activity against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest efficacy against bacterial strains and Mycobacterium tuberculosis.
- Neurological Effects : Certain derivatives demonstrate anticonvulsant properties and potential neuroprotective effects.
Antiproliferative Activity
A notable study evaluated the antiproliferative activity of various pyrrolopyrimidine derivatives against cancer cell lines. The compound exhibited IC50 values indicating significant growth inhibition in several lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 12.8 |
| A549 | 10.5 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival.
- Interaction with DNA : The structure may allow for intercalation into DNA strands, disrupting replication and transcription processes.
Case Studies
- Study on Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced viability in breast cancer cells through apoptosis pathways. The study highlighted the role of caspase activation in mediating these effects.
- Antimicrobial Evaluation : A high-throughput screening identified the compound as having notable activity against Mycobacterium tuberculosis with an MIC value of 5 µM. This positions it as a potential candidate for further development in anti-tuberculosis therapies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Table 1: Structural and Physicochemical Comparisons
Structural Modifications and Activity Trends
Position 4 Substituents :
- 3-Fluorophenyl (Target Compound): Fluorine’s electron-withdrawing nature enhances binding to aromatic pockets in enzymes or receptors compared to 2-hydroxyphenyl (4j), which may form hydrogen bonds but has lower lipophilicity .
- 4-Hydroxyphenyl (Compound D): Polar hydroxyl group improves solubility but reduces blood-brain barrier penetration compared to fluorine .
Position 6 Substituents :
- 2-(Piperidin-1-yl)ethyl (Target Compound): The piperidine moiety may confer affinity for G-protein-coupled receptors (GPCRs) or transporters, unlike the butyl group in , which prioritizes passive diffusion.
- 4-Fluorobenzyl (Compound D): Bulky aromatic group limits conformational flexibility but enhances selectivity for peripheral targets (e.g., α-glucosidase) .
Ring System Variations :
- Pyrrolo[3,4-d]pyrimidine (Target Compound) vs. Pyrrolo[2,3-d]pyrimidine (Compound 10): The latter’s ring fusion alters planarity, affecting interactions with flat binding sites (e.g., ATP pockets in kinases) .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP is predicted to be higher than 4j (due to fluorine and piperidine) but lower than the butyl analog .
- Solubility: Piperidine’s basic nitrogen improves aqueous solubility compared to nonpolar substituents (e.g., benzyl in Compound D) .
- Metabolic Stability : Fluorine and methyl groups may reduce oxidative metabolism, whereas hydroxylated analogs (e.g., 4j) are prone to glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
